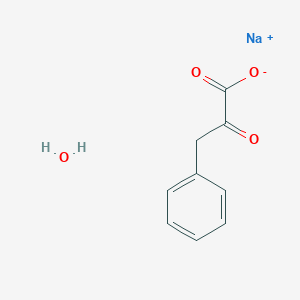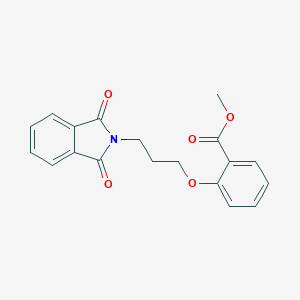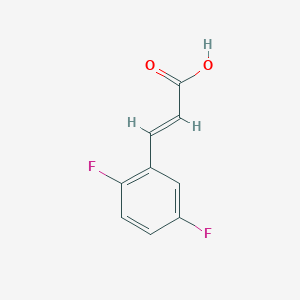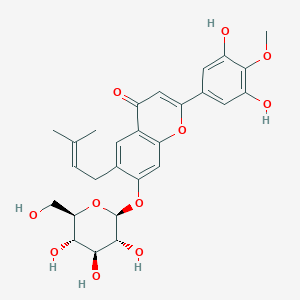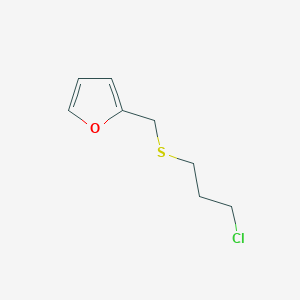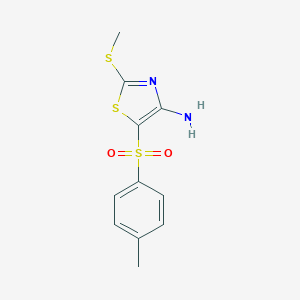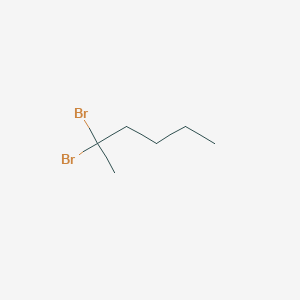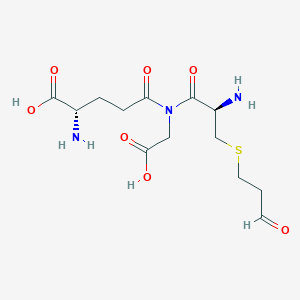
S-(2-Aldehydoethyl)glutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Aldehydoethyl)glutathione (SAE-GSH) is a tripeptide molecule consisting of glutamic acid, cysteine, and glycine. It is a natural antioxidant that plays a crucial role in the detoxification of reactive aldehydes produced during oxidative stress. SAE-GSH has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Wirkmechanismus
S-(2-Aldehydoethyl)glutathione exerts its protective effect by scavenging reactive aldehydes and free radicals produced during oxidative stress. It also enhances the activity of antioxidant enzymes, such as glutathione peroxidase and catalase, and regulates the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, increase glutathione levels, and improve mitochondrial function. This compound has also been found to have a protective effect against ischemia-reperfusion injury in the heart and brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using S-(2-Aldehydoethyl)glutathione in lab experiments is its ability to scavenge reactive aldehydes and free radicals, which can help reduce oxidative stress-induced damage in cells. However, the use of this compound can also have limitations, such as its potential to interfere with other cellular processes and its stability in different experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on S-(2-Aldehydoethyl)glutathione. One of the areas of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also been found to have a protective effect against chemotherapy-induced cardiotoxicity, which opens up new avenues for its use in cancer therapy. Further research is needed to explore the full potential of this compound in various diseases and to optimize its use in clinical settings.
Synthesemethoden
S-(2-Aldehydoethyl)glutathione can be synthesized by reacting glutathione with acetaldehyde in the presence of sodium borohydride. The reaction results in the formation of this compound and sodium borate as a byproduct. The purity and yield of this compound can be improved by using high-performance liquid chromatography (HPLC) purification.
Wissenschaftliche Forschungsanwendungen
S-(2-Aldehydoethyl)glutathione has been extensively studied for its potential therapeutic applications. It has been found to have a protective effect against oxidative stress-induced damage in various cell types, including neuronal cells, cardiac cells, and liver cells. This compound has also been found to have anti-inflammatory and anti-apoptotic effects.
Eigenschaften
CAS-Nummer |
124521-13-7 |
|---|---|
Molekularformel |
C13H21N3O7S |
Molekulargewicht |
363.39 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-2-amino-3-(3-oxopropylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H21N3O7S/c14-8(13(22)23)2-3-10(18)16(6-11(19)20)12(21)9(15)7-24-5-1-4-17/h4,8-9H,1-3,5-7,14-15H2,(H,19,20)(H,22,23)/t8-,9-/m0/s1 |
InChI-Schlüssel |
YYSYEKODSCLPQB-IUCAKERBSA-N |
Isomerische SMILES |
C(CSC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N)C=O |
SMILES |
C(CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)C=O |
Kanonische SMILES |
C(CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)C=O |
Andere CAS-Nummern |
124521-13-7 |
Synonyme |
glutathionylpropionaldehyde GS-propionaldehyde S-(2-aldehydoethyl)glutathione S-AEGL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






